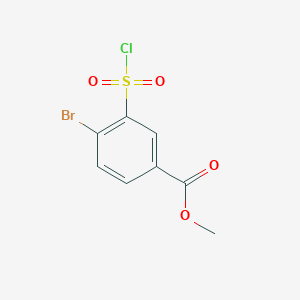

甲基-4-溴-3-(氯磺酰)苯甲酸酯

描述

Methyl 4-bromo-3-(chlorosulfonyl)benzoate is a chemical compound with the molecular formula C8H6BrClO4S and a molecular weight of 313.56 . It is a solid substance and is used for research purposes .

Molecular Structure Analysis

The molecular structure of Methyl 4-bromo-3-(chlorosulfonyl)benzoate consists of a benzoate core with a bromine atom and a chlorosulfonyl group attached to it . The InChI code for this compound is 1S/C8H6BrClO4S/c1-14-8(11)5-2-3-6(9)7(4-5)15(10,12)13/h2-4H,1H3 .Physical And Chemical Properties Analysis

Methyl 4-bromo-3-(chlorosulfonyl)benzoate has a boiling point of 408.7±35.0 C at 760 mmHg . It is recommended to be stored at 4C, in sealed storage, away from moisture .科学研究应用

Synthetic Chemistry and Organic Synthesis

Methyl 4-bromo-3-(chlorosulfonyl)benzoate serves as a versatile building block in synthetic chemistry. Researchers use it to introduce specific functional groups into organic molecules. The bromine and chlorosulfonyl substituents allow for various transformations, such as nucleophilic substitutions, Suzuki couplings, and Heck reactions. These reactions enable the creation of complex organic compounds for drug discovery, materials science, and agrochemical development .

Antiviral Drug Development

Scientists have explored the antiviral potential of this compound. It is used in the preparation of potential anti-HIV agents. Researchers modify its structure to enhance antiviral activity, aiming to inhibit viral replication or entry into host cells. The unique combination of bromine and chlorosulfonyl groups may contribute to its effectiveness against viral targets .

Medicinal Chemistry

Methyl 4-bromo-3-(chlorosulfonyl)benzoate plays a role in designing bioactive molecules. Medicinal chemists use it as a scaffold to create novel drug candidates. By attaching specific functional groups, they can tailor the compound’s properties, such as lipophilicity, solubility, and binding affinity. Potential applications include developing enzyme inhibitors, receptor modulators, and anticancer agents .

Materials Science and Polymer Chemistry

The compound’s reactivity makes it valuable in materials science. Researchers incorporate it into polymer chains to modify their properties. For instance, it can serve as a reactive monomer in polymerization reactions. The resulting polymers may find applications in coatings, adhesives, and drug delivery systems. The chlorosulfonyl group can also enhance polymer adhesion to surfaces .

Catalysis and Rearrangements

Methyl 4-bromo-3-(chlorosulfonyl)benzoate acts as a catalyst in specific reactions. One notable application is the rearrangement of benzylthiothiazoline derivatives. This transformation leads to the synthesis of aldose reductase inhibitors, which are relevant in diabetes research. The compound’s unique reactivity facilitates these rearrangements .

Agrochemicals and Pesticides

Researchers explore the use of this compound in developing agrochemicals. By modifying its structure, they aim to create potent herbicides, fungicides, or insecticides. The bromine and chlorosulfonyl groups can impart selectivity and efficacy against specific pests or plant pathogens. These applications contribute to sustainable agriculture and crop protection .

安全和危害

This compound is considered hazardous. It has been labeled with the signal word “Danger” and is associated with Hazard Statement H314, which indicates that it causes severe skin burns and eye damage . Precautionary statements include P301+P330+P331, which advise to rinse mouth and not to induce vomiting if swallowed .

属性

IUPAC Name |

methyl 4-bromo-3-chlorosulfonylbenzoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6BrClO4S/c1-14-8(11)5-2-3-6(9)7(4-5)15(10,12)13/h2-4H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZGWQJOHDTZYTQW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC(=C(C=C1)Br)S(=O)(=O)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6BrClO4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

313.55 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 4-bromo-3-(chlorosulfonyl)benzoate | |

CAS RN |

168969-13-9 | |

| Record name | methyl 4-bromo-3-(chlorosulfonyl)benzoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(2E,NZ)-N-(3-methylbenzo[d]thiazol-2(3H)-ylidene)-3-(5-nitrothiophen-2-yl)acrylamide](/img/structure/B2835674.png)

![2,4-dichloro-N'-(1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)benzohydrazide](/img/structure/B2835681.png)

![Ethyl 4-{[3-(4-fluorophenyl)[1,2,4]triazolo[4,3-b]pyridazin-6-yl]thio}-3-oxobutanoate](/img/structure/B2835682.png)

![5-(2,3-dihydro-1H-inden-5-yl)-1-(3,5-dimethylphenyl)-1,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(3aH,5H)-dione](/img/structure/B2835686.png)

![(E)-N-[3-(2-fluorophenoxy)propyl]-2-phenylethenesulfonamide](/img/structure/B2835687.png)

![N-(1-(3-chlorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-3-methylbutanamide](/img/structure/B2835688.png)

![4,5,6,7-Tetrahydropyrazolo[1,5-a]pyrimidin-3-amine sulfate](/img/structure/B2835689.png)